(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Organoboron compounds are highly valuable building blocks in organic synthesis. The most important application is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic acids, including “(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid”, can be used as reagents in this process .
- Methods of Application: The reaction involves the coupling of a boronic acid with an organic halide in the presence of a palladium catalyst .
- Results or Outcomes: The outcome of the reaction is the formation of a new carbon–carbon bond .
Protodeboronation
- Scientific Field: Organic Chemistry
- Application Summary: Protodeboronation is a process where boronic esters are converted back to their parent compounds . This process can be catalyzed using a radical approach .
- Methods of Application: The protodeboronation process involves the removal of the boron group from the boronic ester under certain conditions .
- Results or Outcomes: The outcome of the reaction is the parent compound from which the boronic ester was derived .
Conjugate Addition Reactions
- Scientific Field: Organic Chemistry
- Application Summary: Boronic acids can be used in conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
- Methods of Application: The reaction involves the addition of a boronic acid to an ethenesulfonamide .
- Results or Outcomes: The outcome of the reaction is the formation of an arylethanesulfonamide .
properties
IUPAC Name |
[3-chloro-4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17-19H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCHJPHOVXNCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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